
Ácido (2,3-Dihidrobenzofuran-7-il)borónico
Descripción general
Descripción
(2,3-Dihydrobenzofuran-7-yl)boronic acid is an organic compound with the molecular formula C8H9BO3 It is a boronic acid derivative of 2,3-dihydrobenzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring
Aplicaciones Científicas De Investigación
Organic Synthesis
Building Block in Coupling Reactions
One of the primary applications of (2,3-Dihydrobenzofuran-7-yl)boronic acid is as a building block in organic synthesis. It plays a crucial role in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds. The general reaction can be represented as follows:Here, represents the boronic acid, is an aryl halide, and is a palladium catalyst. This reaction is essential for synthesizing complex molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Potential Biological Activities
Research indicates that derivatives of (2,3-Dihydrobenzofuran-7-yl)boronic acid exhibit promising biological activities, including antimicrobial and anticancer properties. The compound's ability to form reversible covalent bonds with enzymes makes it a potential inhibitor for various therapeutic targets .
Key Mechanisms of Action
- Enzyme Inhibition : The boronic acid moiety interacts with active site residues in enzymes, particularly serine and cysteine residues, thereby blocking their activity. This mechanism is crucial for developing enzyme inhibitors for diseases such as cancer and inflammation.
- Selective Targeting : Studies have shown that derivatives of this compound selectively target proteins involved in cancer progression, such as bromodomain-containing proteins.
Neuropathic Pain Relief
Recent studies have explored the efficacy of (2,3-Dihydrobenzofuran-7-yl)boronic acid derivatives in alleviating neuropathic pain. One notable study demonstrated that a specific derivative effectively reversed neuropathic pain in animal models without affecting locomotor behavior, indicating a targeted action on cannabinoid receptor pathways.
Industrial Applications
In addition to its roles in synthetic chemistry and medicinal applications, (2,3-Dihydrobenzofuran-7-yl)boronic acid is utilized in developing new materials and catalysts for industrial processes. Its unique structural characteristics allow for further functionalization, making it valuable in creating advanced materials.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of (2,3-Dihydrobenzofuran-7-yl)boronic acid:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-7-yl)boronic acid typically involves the formation of the boronic acid group on the benzofuran ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for (2,3-Dihydrobenzofuran-7-yl)boronic acid are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydrobenzofuran-7-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving (2,3-Dihydrobenzofuran-7-yl)boronic acid include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving (2,3-Dihydrobenzofuran-7-yl)boronic acid depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (2,3-Dihydrobenzofuran-7-yl)boronic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2,3-Dihydrobenzofuran-7-yl)boronic acid include other boronic acid derivatives of benzofuran, such as:
- 2,3-Dihydrobenzofuran-5-boronic acid
- 2,3-Dihydrobenzofuran-6-boronic acid
Uniqueness
The uniqueness of (2,3-Dihydrobenzofuran-7-yl)boronic acid lies in its specific substitution pattern on the benzofuran ring, which can influence its reactivity and biological activity.
Actividad Biológica
(2,3-Dihydrobenzofuran-7-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The structure of (2,3-Dihydrobenzofuran-7-yl)boronic acid includes a boronic acid group, which is known for its ability to form reversible covalent bonds with active site residues in enzymes. This characteristic allows it to act as an inhibitor of various enzymes, making it a valuable candidate in drug development for conditions such as cancer and inflammatory diseases.
Key Mechanisms:
- Enzyme Inhibition : The boronic acid moiety interacts with serine and cysteine residues in enzymes, blocking their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications.
- Selective Targeting : Studies have demonstrated that derivatives of (2,3-Dihydrobenzofuran-7-yl)boronic acid exhibit high selectivity for specific molecular targets, such as bromodomain-containing proteins (BET family), which are implicated in various cancers .
Neuropathic Pain Relief
Research has indicated that derivatives of (2,3-Dihydrobenzofuran) can effectively reverse neuropathic pain in animal models. For instance, one study highlighted the efficacy of a specific derivative in alleviating pain without affecting locomotor behavior, suggesting a targeted action on cannabinoid receptor 2 (CB2) pathways .
Cancer Treatment
The compound has shown promise as a selective inhibitor for bromodomain proteins, particularly BRD4. A series of studies have reported that modifications to the benzofuran core structure can enhance solubility and potency against cancer cell lines. For example, one derivative exhibited over 1000-fold selectivity for the second bromodomain (BD2) compared to the first (BD1), indicating its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
Study | Findings | Biological Activity |
---|---|---|
Meyerhof et al., 2021 | Developed potent BD2 inhibitors with improved solubility | High selectivity for BD2 over BD1; potential cancer therapeutics |
PMC3262993 | Demonstrated reversal of neuropathic pain without locomotor effects | CB2 agonist activity; significant pain relief in models |
Ruggiero et al., 2024 | Investigated interaction with BAG3 protein | Modulation of cellular stress responses; implications for cancer therapy |
Comparative Analysis with Similar Compounds
(2,3-Dihydrobenzofuran-7-yl)boronic acid shares structural similarities with other benzofuran derivatives but exhibits unique biological properties due to its specific substitution pattern. The following table compares it with two other related compounds:
Compound | Selectivity | Potency (pIC50) | Solubility (µg/mL) |
---|---|---|---|
(2,3-Dihydrobenzofuran-7-yl)boronic acid | High selectivity for BD2 | 7.8 | >206 |
2,3-Dihydrobenzofuran-5-boronic acid | Moderate selectivity | 6.5 | <100 |
2,3-Dihydrobenzofuran-6-boronic acid | Low selectivity | 5.0 | <50 |
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOYUFYZFXCQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586048 | |
Record name | 2,3-Dihydro-1-benzofuran-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685514-61-8 | |
Record name | 2,3-Dihydro-1-benzofuran-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dihydro-1-benzofuran-7-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.